(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a compound featuring a benzo[b][1,4]dioxin moiety with a methanol group attached to it. This compound is of interest in various fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
The compound can be synthesized through several methods that involve the manipulation of benzo[b][1,4]dioxin derivatives. Research indicates that it can be derived from various starting materials through multi-step synthetic pathways, often involving reactions such as Friedel-Crafts acylation and cyclization processes .
(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is classified as a phenolic compound due to the presence of a hydroxyl group (-OH) attached to an aromatic system. Its structural classification places it within the category of dioxins, which are cyclic compounds containing two fused dioxole rings.
The synthesis of (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be achieved through several methods. A common approach involves the use of starting materials like 2,3-dihydrobenzo[b][1,4]dioxin and subsequent functionalization to introduce the methanol group.
One method reported involves the reaction of benzo[b][1,4]dioxin derivatives with various alkylating agents under basic conditions. For instance, the introduction of a methanol group can be achieved via nucleophilic substitution reactions or by using reducing agents to convert carbonyl functionalities into alcohols .
The molecular structure of (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be represented as follows:
This indicates that the compound consists of nine carbon atoms, ten hydrogen atoms, and three oxygen atoms.
Crystallographic studies have shown that this compound can crystallize in specific space groups with defined lattice parameters. For example, structural characterization often employs techniques such as single crystal X-ray diffraction to elucidate bond lengths and angles within the molecule .
(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can participate in various chemical reactions typical for alcohols and phenolic compounds. These include:
Reactions may require specific catalysts or reagents to facilitate transformations. For instance, oxidation might involve agents like chromium trioxide or potassium permanganate .
The mechanism of action for (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol in biological systems may involve interaction with specific enzymes or receptors. The presence of the dioxin structure suggests potential activity in biological pathways related to detoxification or signaling.
(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is expected to have moderate solubility in organic solvents due to its hydrophobic aromatic structure combined with a hydrophilic alcohol group.
The compound's chemical properties include:
Relevant data from spectroscopic analyses such as nuclear magnetic resonance and infrared spectroscopy provide insights into its functional groups and molecular environment .
(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has potential applications in:
Research continues to explore its full potential in various scientific domains .
(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol serves as a critical chiral building block for synthesizing advanced compounds targeting central nervous system (CNS) disorders. Its benzodioxane core provides structural rigidity and optimal pharmacophore orientation, enabling precise interactions with neurological targets. The (S)-enantiomer configuration is particularly significant for receptor selectivity and functional activity, as demonstrated in several therapeutic applications targeting neuropsychiatric conditions, cognitive decline, and neurotransmitter dysregulation [9] [10].
The benzodioxane scaffold is integral to developing selective α2C-adrenergic receptor antagonists. Structural optimization of (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl derivatives has yielded compounds with high binding affinity and subtype selectivity. A key compound, N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide (Compound 13), demonstrates potent α2C antagonism (IC₅₀ = 15 nM) with >100-fold selectivity over α2A and α2B subtypes. This specificity is crucial for avoiding cardiovascular side effects associated with non-selective α2 blockers [4] [6].
Structure-activity relationship (SAR) studies reveal that:
Table 1: Structural Features Influencing α2C Antagonist Activity
Structural Feature | Binding Affinity (Ki, nM) | α2C Selectivity Ratio |
---|---|---|
(S)-Benzodioxanemethyl core | 24 ± 3 nM | 120x (vs α2A) |
(R)-Benzodioxanemethyl core | 82 ± 11 nM | 35x (vs α2A) |
Piperazine linker | 15 ± 2 nM | 142x (vs α2A) |
Piperidine linker | 28 ± 4 nM | 98x (vs α2A) |
4-Fluorophenyl terminal group | 19 ± 3 nM | 155x (vs α2A) |
These antagonists show efficacy in preclinical models of PTSD and ADHD through modulation of prefrontal cortex norepinephrine release, which enhances cognitive flexibility and fear extinction [4] [6]. The benzodioxane moiety specifically enables optimal positioning in the orthosteric binding pocket through hydrogen bonding with Asn³⁹⁶ and π-stacking with Phe³⁸⁹ residues [6].
Benzodioxane-containing compounds demonstrate significant dopaminergic and imidazoline receptor activities relevant to major neuropsychiatric disorders. The structural flexibility allows development of:
Dopamine D4 Receptor Ligands: A PET radiotracer incorporating the benzodioxane motif (1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[¹⁸F]fluoropyridin-3-yl)methyl)piperazine) exhibits high D4 affinity (Kd = 0.11 nM) with >1,100-fold selectivity over D2/D3 receptors. This specificity enables investigation of D4's role in schizophrenia cognition without confounding D2-mediated effects [3].
Imidazoline I₂ Receptor (I₂-IR) Modulators: Hybrid compounds featuring benzodioxane-connected imidazole demonstrate nanomolar I₂-IR binding. Critical pharmacological effects include:
Table 2: Receptor Modulation Profiles of Benzodioxane Derivatives
Target Receptor | Compound Structure | Affinity (IC₅₀/Ki) | Functional Effect |
---|---|---|---|
D4 dopamine | Fluoropyridinyl-piperazine-benzodioxane | 0.11 nM | Antagonism with cognitive enhancement |
Imidazoline I₂ | Imidazole-benzodioxane hybrids | 18–85 nM | Neuroprotection & anti-inflammation |
α2-adrenergic | Diazepane-nicotinamide derivatives | 15–35 nM | Selective antagonism |
The multimodal activity profile positions benzodioxane derivatives as potential superior alternatives to atypical antipsychotics, particularly for treatment-resistant depression where simultaneous I₂ modulation and monoaminergic activity show synergistic effects .
The benzodioxane scaffold demonstrates disease-modifying potential in Alzheimer's pathology through multi-target mechanisms. LSL33 (2-(benzo[b]thiophen-2-yl)-1H-imidazole), developed from benzodioxane pharmacophore optimization, exhibits:
Neuroprotective Efficacy:
Anti-Neuroinflammatory Actions:
Table 3: Cognitive Improvement in 5xFAD Mice Treated with Benzodioxane-Derived Compound
Parameter | Control Mice | Untreated 5xFAD | LSL33-Treated 5xFAD | Improvement (%) |
---|---|---|---|---|
Morris Water Maze (escape latency) | 18 ± 3 s | 52 ± 8 s | 26 ± 4 s* | 128% |
Novel Object Recognition (%) | 72 ± 5 | 42 ± 7 | 65 ± 6* | 55% |
Synaptophysin density | 100 ± 8% | 48 ± 6% | 82 ± 7%* | 71% |
Aβ₁₋₄₂ plaques (hippocampus) | 0 ± 0 | 28 ± 3/mm² | 14 ± 2/mm²* | 50% |
Table 4: Molecular Targets in Alzheimer's Pathology
Molecular Target | Effect of Benzodioxane Derivatives | Therapeutic Outcome |
---|---|---|
Imidazoline I₂ receptors | Upregulation of neurotrophic factors | Synaptogenesis & neuronal survival |
NLRP3 inflammasome | Inhibition of caspase-1 activation | Reduced neuroinflammation |
pTau aggregation | Disruption of filament formation | Improved axonal transport |
Mitochondrial complex I | Enhanced electron transfer efficiency | Restoration of energy metabolism |
Mechanistically, these compounds enhance CREB phosphorylation via I₂-IR-mediated signaling cascades, subsequently boosting PSD-95 expression and dendritic spine density. Oral administration (2 mg/kg for 4 weeks) significantly improves spatial memory and synaptic function in 5xFAD transgenic mice, outperforming donepezil in novel object recognition tests . The benzodioxane moiety contributes to optimal blood-brain barrier penetration (Pe: 5.3 × 10⁻⁶ cm/s in PAMPA-BBB assay), enabling CNS target engagement at low systemic doses .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0